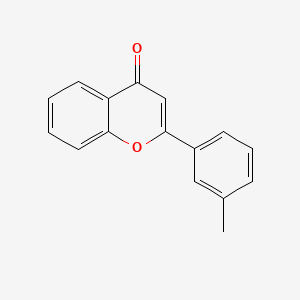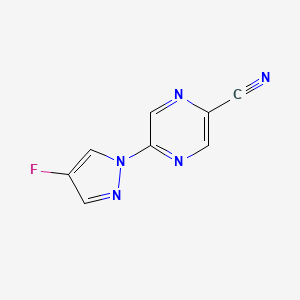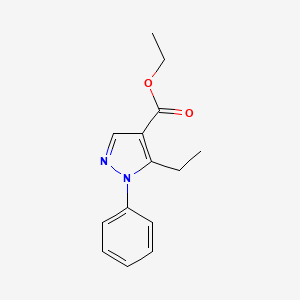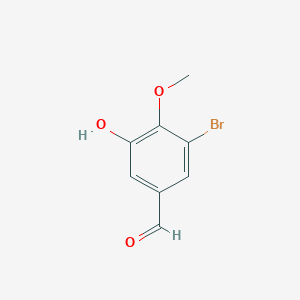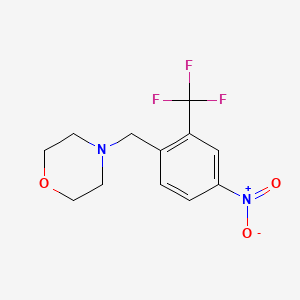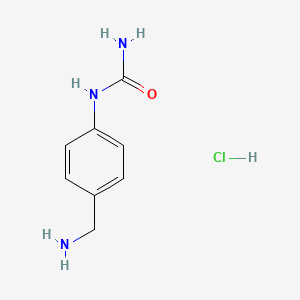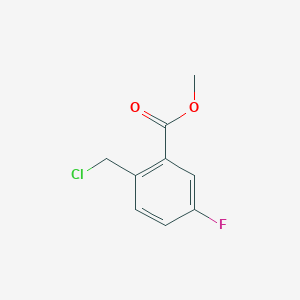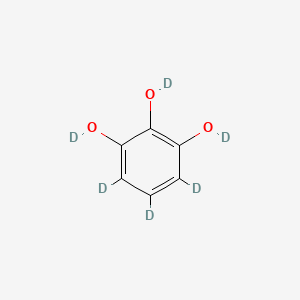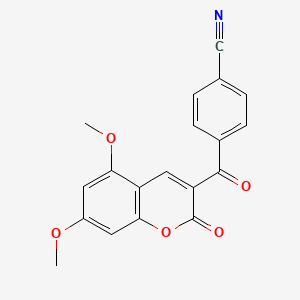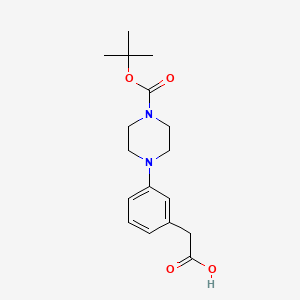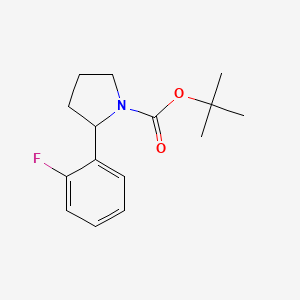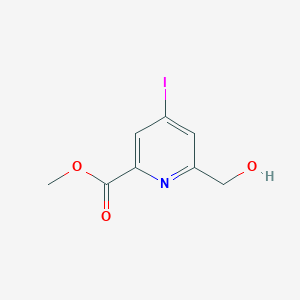
Methyl 6-(hydroxymethyl)-4-iodopicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(hydroxymethyl)-4-iodopicolinate is an organic compound that belongs to the class of iodinated pyridine derivatives It is characterized by the presence of a methyl ester group, a hydroxymethyl group, and an iodine atom attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(hydroxymethyl)-4-iodopicolinate typically involves the iodination of a pyridine derivative followed by esterification and hydroxymethylation. One common method includes the following steps:
Iodination: The starting material, 6-methylpyridine-2-carboxylic acid, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Esterification: The iodinated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Hydroxymethylation: Finally, the ester is hydroxymethylated using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
化学反应分析
Types of Reactions
Methyl 6-(hydroxymethyl)-4-iodopicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 6-(carboxymethyl)-4-iodopicolinate.
Reduction: Methyl 6-(hydroxymethyl)-4-hydropicolinate.
Substitution: Methyl 6-(hydroxymethyl)-4-substituted-picolinate.
科学研究应用
Methyl 6-(hydroxymethyl)-4-iodopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom serves as a versatile handle for further functionalization.
Biology: The compound can be used in the development of radiolabeled tracers for imaging studies due to the presence of the iodine atom.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 6-(hydroxymethyl)-4-iodopicolinate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 6-(hydroxymethyl)-4-bromopicolinate: Similar structure but with a bromine atom instead of iodine.
Methyl 6-(hydroxymethyl)-4-chloropicolinate: Similar structure but with a chlorine atom instead of iodine.
Methyl 6-(hydroxymethyl)-4-fluoropicolinate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 6-(hydroxymethyl)-4-iodopicolinate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more suitable for certain applications, such as radiolabeling and halogen bonding interactions.
属性
IUPAC Name |
methyl 6-(hydroxymethyl)-4-iodopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYZKJQGCKCQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CO)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
